![molecular formula C15H12N2O3S2 B2912196 Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate CAS No. 888413-01-2](/img/structure/B2912196.png)
Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3S2 and a molecular weight of 332.39. It is also known as TCA-1 .
Synthesis Analysis
The synthesis of Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate and similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate can be represented by the SMILES notation:CCOC(=O)C1=NC2=CC=CC=C2S1
.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the one you’re interested in, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that your compound could have potential applications in this field.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply potential applications of your compound in the development of new materials.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of OFETs . This suggests that your compound could be used in the development of these transistors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs . This could mean that your compound has potential applications in the production of these diodes.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that your compound could have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors .
Mode of Action
This compound interacts with its targets by inhibiting the EGFR . The inhibition of EGFR is a beneficial antitumor therapeutic strategy . The compound is likely to overcome the nonspecific toxicity against normal cells .
Result of Action
The compound exhibits cytotoxic activities against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480), and weak cytotoxic effects against EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702) . This suggests that it may have potential as a cancer therapeutic, particularly for cancers where EGFR is overexpressed .
properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-2-20-15(19)9-7-8-21-13(9)17-12(18)14-16-10-5-3-4-6-11(10)22-14/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFKLJAIZBCLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate |
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